1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
Overview
Description
1-Oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylic acid hydrochloride is a synthetic compound with a unique spirocyclic structureIts molecular formula is C8H13ClN2O3, and it has a molecular weight of 220.66 g/mol .
Preparation Methods
The synthesis of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a diacid chloride.
Introduction of the carboxylic acid group: This step involves the functionalization of the spirocyclic core to introduce the carboxylic acid group.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound has been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a tool to study the effects of spirocyclic structures on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:
1-Oxa-2,8-diazaspiro[4.5]decane: Lacks the carboxylic acid group, making it less versatile in terms of functionalization.
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: Contains an amide group instead of a carboxylic acid, which can affect its reactivity and biological activity.
3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds have been designed as inhibitors of protein tyrosine phosphatase 1B and exhibit varying degrees of inhibitory activity.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLZACFBUGQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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